3-[(2E)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Description
3-[(2E)-3-[(4-Methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide moiety is linked to a 1,3-thiazol-2-yl group, while the oxazole’s position 3 is substituted with a (2E)-3-[(4-methoxyphenyl)amino]propenoyl chain. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-15(17(24)21-18-20-9-10-27-18)16(22-26-11)14(23)7-8-19-12-3-5-13(25-2)6-4-12/h3-10,19H,1-2H3,(H,20,21,24)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRWDROHFLLAJA-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)C=CNC2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C(=O)/C=C/NC2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the thiazole ring: This step involves the reaction of a thioamide with a haloketone or a similar electrophile.
Formation of the enoyl group: This can be done through a condensation reaction between an aldehyde and an amine, followed by oxidation.
Coupling of the fragments: The final step involves coupling the oxazole and thiazole fragments through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and amines (NH₂R).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[(2E)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogous Derivatives
| Compound Name | Core Heterocycle(s) | Key Substituents | Electronic Profile | |
|---|---|---|---|---|
| Target Compound | 1,2-Oxazole | 5-Methyl, 4-carboxamide-thiazol-2-yl, 3-(E)-propenoyl-4-methoxyphenylamino | Moderate polarity, planar geometry | |
| 2-(3-Methoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | 1,3-Thiazole, 1,3,4-thiadiazole | 3-Methoxyphenyl, tetrahydrofuran-thiadiazole | Electron-deficient thiadiazole | |
| N-[(2E)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | 1,2-Oxazole, 1,2,4-oxadiazole | 4-Fluorophenyl, 4-methoxyphenyl, oxadiazole | High electron deficiency (oxadiazole) | |
| 5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide | 1,2-Oxazole | 4-Methoxyphenyl, phenyldiazenyl | Azo chromophore enhances conjugation |
Key Observations :
- The target compound’s 1,2-oxazole core is less electron-deficient than oxadiazole-containing analogs (e.g., ), influencing its interaction with biological targets.
- Substituents like the thiazol-2-yl carboxamide and propenoyl-methoxyphenyl chain enhance steric bulk compared to simpler oxazole derivatives (e.g., ).
Functional and Bioactivity Comparison
Key Observations :
- The 4-methoxyphenyl group, common in many analogs, is associated with enhanced bioavailability and target affinity due to its moderate polarity and hydrogen-bonding capacity .
- Thiazole- and oxadiazole-containing derivatives exhibit broader bioactivity profiles (e.g., anticancer, antimicrobial) compared to simpler oxazole analogs .
Biological Activity
The compound 3-[(2E)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (commonly referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and molecular interactions.
Chemical Structure
The molecular formula of compound 1 is , and its structure features a thiazole ring, an oxazole moiety, and a methoxyphenyl group. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Human Colon Carcinoma (HCT116) | 2.40 ± 0.12 | Harmine | 2.54 ± 0.82 |
| Hepatocellular Carcinoma (HepG2) | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing compound 1's comparable efficacy to established anticancer agents .
The mechanism through which compound 1 exerts its anticancer effects appears to involve the inhibition of specific molecular targets associated with cancer proliferation. Molecular docking studies suggest that compound 1 interacts with the epidermal growth factor receptor (EGFR), which plays a critical role in cell signaling pathways related to cancer growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has also been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits significant inhibitory effects against various bacterial strains, though specific data on minimum inhibitory concentrations (MICs) is still under investigation.
Case Studies
One notable case study involved the application of compound 1 in a preclinical model of cancer therapy. In this study, mice bearing xenografts of human colon carcinoma were treated with compound 1. Results showed a marked reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
